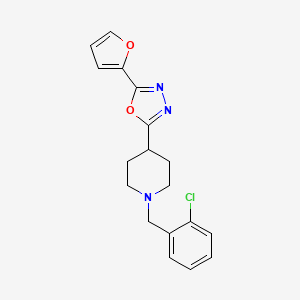

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole

Description

Historical Context and Emergence of Oxadiazole Derivatives in Medicinal Chemistry

The 1,3,4-oxadiazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the early 20th century. Its aromaticity, planar geometry, and ability to engage in hydrogen bonding and π-π interactions made it a versatile pharmacophore. By the 1980s, researchers recognized its potential in antimicrobial and anticancer agents, driven by its capacity to mimic peptide bonds and inhibit enzymes like peptide deformylase. The 21st century saw exponential growth in oxadiazole-based drug candidates, with over 50 derivatives entering clinical trials for conditions ranging from hypertension to neurodegenerative diseases.

A pivotal advancement was the development of efficient synthetic routes, such as cyclodehydration of diacylhydrazines using phosphorus oxychloride or zirconium tetrachloride, which enabled large-scale production of diverse derivatives. For instance, the synthesis of 2,5-disubstituted oxadiazoles via microwave-assisted methods reduced reaction times from hours to minutes while improving yields. These innovations facilitated the exploration of structure-activity relationships (SAR), revealing that electron-withdrawing groups at the 2-position enhance antimicrobial potency, while lipophilic substituents improve blood-brain barrier penetration.

Rationale for Focusing on the Piperidine, Furan, and Oxadiazole Scaffold

The integration of piperidine, furan, and 1,3,4-oxadiazole in a single molecule exemplifies rational drug design aimed at synergistic bioactivity. Piperidine, a six-membered nitrogen-containing ring, contributes to conformational rigidity and basicity, enhancing interactions with biological targets such as G-protein-coupled receptors. Furan, with its oxygen heteroatom, introduces polarity and hydrogen-bonding capacity, improving solubility and target affinity. Meanwhile, the 1,3,4-oxadiazole core serves as a metabolic stabilizer, resisting enzymatic degradation and prolonging half-life.

Table 1: Key Structural Contributions of Heterocyclic Motifs in the Compound

| Heterocycle | Electronic Properties | Biological Role |

|---|---|---|

| 1,3,4-Oxadiazole | Electron-deficient aromatic ring | Enzyme inhibition, metabolic stability |

| Piperidine | Basic nitrogen, conformational flexibility | Receptor binding, bioavailability |

| Furan | Oxygen-mediated polarity | Solubility enhancement, H-bonding |

This tripartite design addresses common challenges in drug development, such as poor bioavailability and off-target effects. For example, the 2-chlorobenzyl group on piperidine enhances lipophilicity, promoting membrane permeability, while the furan moiety balances this with hydrophilic interactions.

Overview of Research Trends and Gaps in the Study of Multi-heterocyclic Compounds

Current research on multi-heterocyclic compounds emphasizes three trends:

- Combinatorial Synthesis: Automated platforms now generate libraries of 1,3,4-oxadiazole derivatives with varied substituents, accelerating SAR studies. For instance, parallel synthesis techniques have produced over 200 analogs of 2-(1-(2-chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole, identifying critical substituents for acetylcholinesterase inhibition.

- Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) models predict binding affinities for targets like peptide deformylase and monoamine oxidase. These tools have revealed that the furan ring’s dipole moment correlates with antioxidant activity.

- Target Diversification: Beyond traditional antimicrobial applications, recent studies explore these compounds’ potential in treating Alzheimer’s disease via dual inhibition of acetylcholinesterase and β-amyloid aggregation.

Despite progress, significant gaps persist. Few studies address the pharmacokinetics of multi-heterocyclic compounds in vivo, and their metabolic pathways remain poorly characterized. Additionally, the environmental impact of large-scale synthesis—particularly the use of toxic reagents like phosphorus oxychloride—requires sustainable alternatives.

Properties

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-5-(furan-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c19-15-5-2-1-4-14(15)12-22-9-7-13(8-10-22)17-20-21-18(24-17)16-6-3-11-23-16/h1-6,11,13H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWQLIWYDWKWSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)CC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using other cyclization methods.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the piperidine ring.

Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

Attachment of the Furan Ring: The furan ring is typically introduced through a condensation reaction with the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxadiazole derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. In studies involving various strains of bacteria and fungi, compounds similar to 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole demonstrated potent activity against:

- Staphylococcus aureus

- Escherichia coli

- Candida albicans

These findings suggest that the compound could be developed as an effective antimicrobial agent .

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, in vitro assays revealed that compounds related to 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole exhibited cytotoxic effects against various cancer cell lines, including glioblastoma. Mechanistic studies indicated that these compounds induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .

Anti-Diabetic Effects

In addition to antimicrobial and anticancer activities, certain derivatives have shown promise in managing diabetes. In vivo studies using models such as Drosophila melanogaster demonstrated that these compounds can significantly lower glucose levels, suggesting their potential use in diabetes treatment .

Case Study 1: Antimicrobial Efficacy

A study involving the synthesis of various oxadiazole derivatives reported that 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole exhibited superior antibacterial activity compared to traditional antibiotics. The disc diffusion method was employed to assess efficacy against multiple bacterial strains, revealing zones of inhibition comparable to standard treatments .

Case Study 2: Cancer Cell Line Studies

In a focused investigation on glioblastoma cell lines (LN229), derivatives of the compound were subjected to cytotoxicity assays. Results indicated that specific analogs caused significant cell death through apoptotic pathways. Further analysis using colony formation assays confirmed the long-term effects on cell proliferation .

Mechanism of Action

The mechanism of action of 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Piperidine-Linked 1,3,4-Oxadiazole Derivatives

Compounds with a piperidine nucleus attached to the oxadiazole core are prominent in antimicrobial research. Key analogs include:

Notes:

Anti-inflammatory Oxadiazole Derivatives

Compounds with aryl substituents on oxadiazole demonstrate anti-inflammatory properties:

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% inhibition at 20 mg/kg, comparable to indomethacin (64.3%) .

- 2-(4-Chlorophenyl)-5-(2-(1H-triazol-5-yl)ethylphenyl)-1,3,4-oxadiazole : Showed lead activity in antimicrobial studies .

The target compound’s furan substituent may reduce anti-inflammatory efficacy compared to chlorophenyl groups, as electron-withdrawing groups (e.g., Cl) enhance COX-2 binding in analogs .

Antibacterial Oxadiazole Derivatives

- Nitroimidazole-linked oxadiazoles : Compounds like 119h (MIC: 1.56–3.13 µg/mL) inhibit E. coli FabH, a key enzyme in fatty acid biosynthesis .

- Piperidine-sulfonamide oxadiazoles : Derivatives with alkylthio chains (e.g., 7d–7h) showed broad-spectrum activity against Gram-positive and Gram-negative bacteria .

The target compound lacks alkylthio or nitroimidazole moieties, suggesting distinct mechanisms. Its furan group may limit antibacterial potency compared to sulfonamide or nitro-containing analogs .

Structure-Activity Relationship (SAR) Trends

- Piperidine substituents : Bulky groups (e.g., toluenesulfonyl) enhance antibacterial activity but may reduce bioavailability .

- Oxadiazole position 5 : Aromatic groups (phenyl, furan) improve target binding vs. aliphatic chains .

- Halogen effects : Chlorine at benzyl positions increases lipophilicity and membrane interaction .

Biological Activity

The compound 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a piperidine ring, a furan moiety, and an oxadiazole core, which are known to contribute to its biological properties.

Biological Activity Overview

-

Anticancer Activity :

- Recent studies indicate that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds range from 0.12 to 2.78 µM, indicating potent activity against tumor cells .

- The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels .

- Antimicrobial Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Research Findings and Case Studies

Table 1 summarizes key findings from various studies on the biological activities of related compounds:

Mechanistic Insights

The biological activity of 2-(1-(2-Chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole is largely attributed to its ability to interact with specific cellular targets:

- Apoptotic Pathways : The compound's interaction with the p53 pathway enhances apoptotic signaling in cancer cells.

- Bacterial Targeting : Its structural components may facilitate binding to bacterial membranes or enzymes critical for cell wall synthesis.

Q & A

Q. What are the established synthetic routes for 2-(1-(2-chlorobenzyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-oxadiazole?

The synthesis typically involves multi-step pathways starting with piperidine derivatives. For example:

- Step 1: React ethyl isonipecotate with sulfonating agents (e.g., p-toluenesulfonyl chloride) to form sulfonamide intermediates .

- Step 2: Convert intermediates to carbohydrazides using hydrazine hydrate .

- Step 3: Cyclize with CS₂ under basic conditions (e.g., KOH) to form the 1,3,4-oxadiazole core .

- Step 4: Introduce the 2-chlorobenzyl and furan-2-yl substituents via nucleophilic substitution or coupling reactions in aprotic solvents (e.g., DMF) using activators like NaH .

Key analytical methods: Confirm structures via ¹H/¹³C-NMR, IR, and EI-MS .

Q. How is the structural integrity of the compound validated after synthesis?

- ¹H/¹³C-NMR : Identifies proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm) and aromatic signals from the 2-chlorobenzyl/furan moieties .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch of oxadiazole at ~1610 cm⁻¹, S=O stretches from sulfonamides at ~1350–1150 cm⁻¹) .

- EI-MS : Verifies molecular ion peaks (e.g., [M⁺] at m/z corresponding to C₁₉H₁₇ClN₄O₂) .

Q. What are the primary biological activities reported for 1,3,4-oxadiazole derivatives?

- Antibacterial Activity : Evaluated against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution assays .

- Enzyme Inhibition : Targets include lipoxygenase (anti-inflammatory) and α-glucosidase (antidiabetic) using spectrophotometric assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling steps .

- Catalysts : Use of NaH or KOH accelerates cyclization and substitution reactions .

- Temperature Control : Reflux conditions (80–100°C) for CS₂ cyclization improve oxadiazole ring formation .

Example: Compound 8g in achieved a 72% yield using optimized DMF/NaH conditions .

Q. What structural features influence the antibacterial potency of 1,3,4-oxadiazole derivatives?

- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamides) enhance membrane penetration in Gram-negative bacteria .

- Piperidine Flexibility : The 2-chlorobenzyl group on piperidine increases lipophilicity, improving bacterial cell wall interaction .

Contradiction Resolution: Variability in activity across studies may arise from differences in bacterial strains or assay protocols (e.g., MIC vs. zone-of-inhibition methods) .

Q. How can researchers resolve contradictory data in enzyme inhibition studies?

- Assay Standardization : Use positive controls (e.g., allopurinol for xanthine oxidase) to calibrate activity measurements .

- Dose-Response Analysis : Perform IC₅₀ calculations to account for potency variations (e.g., α-glucosidase inhibition in showed IC₅₀ values from 12–45 µM) .

- Molecular Docking : Validate interactions between the oxadiazole core and enzyme active sites (e.g., hydrogen bonding with lipoxygenase) .

Q. What toxicological evaluations are recommended for preclinical profiling?

- Invertebrate Models : Assess acute toxicity on Daphnia magna or Artemia salina to estimate EC₅₀ values .

- Plant Cell Assays : Use Allium cepa root tip tests to evaluate mitotic inhibition or chromosomal aberrations .

Example: Oxadiazole derivatives in showed low toxicity (EC₅₀ > 100 µg/mL) in invertebrate models .

Methodological Recommendations

- Spectral Data Interpretation : Cross-reference NMR splitting patterns with computational tools (e.g., ChemDraw) to resolve overlapping signals .

- Activity Correlation : Combine QSAR models with synthetic modifications (e.g., introducing trifluoromethyl groups) to enhance bioactivity .

- Contradiction Mitigation : Replicate assays under standardized conditions and validate with orthogonal methods (e.g., isothermal titration calorimetry for binding studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.